molecular formula C21H21NO5 B2590807 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1428362-43-9

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2590807
CAS No.: 1428362-43-9
M. Wt: 367.401
InChI Key: ZBMHUGCCVUCWDV-UHFFFAOYSA-N
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Description

N-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound designed for pharmaceutical and biochemical research. This molecule features a 1,3-benzodioxole group linked via an ether and a rigid but-2-yn-1-yl chain to a propanamide core that incorporates a 4-methoxyphenyl group . The 1,3-benzodioxole and methoxyphenyl aromatic systems are significant pharmacophores known to be present in compounds with a range of biological activities . The specific structure, particularly the rigid alkyne linker, suggests potential for investigating molecular recognition and binding affinity in receptor-based studies. Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a standard in analytical method development. The compound is intended for research purposes only and is not for diagnostic or therapeutic use. Please refer to the product's Certificate of Analysis for specific data on purity and characterization.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-24-17-7-4-16(5-8-17)6-11-21(23)22-12-2-3-13-25-18-9-10-19-20(14-18)27-15-26-19/h4-5,7-10,14H,6,11-13,15H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMHUGCCVUCWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Attachment of the but-2-yn-1-yl linker: This step often involves Sonogashira coupling reactions, where an alkyne is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Introduction of the 4-methoxyphenyl group: This can be done through nucleophilic substitution reactions, where the methoxy group is introduced using methanol and a suitable base.

    Formation of the propanamide group: This final step involves amidation reactions, where an amine reacts with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Methanol (CH₃OH), sodium hydride (NaH)

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups

    Reduction: Hydrogenated derivatives with reduced alkyne bonds

    Substitution: Substituted derivatives with new functional groups replacing the original ones

Scientific Research Applications

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in gene expression, protein synthesis, or metabolic processes.

Comparison with Similar Compounds

Piperazine Derivatives

Compounds such as 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine (21) share the benzodioxole group but differ in their core structure (piperazine vs. propanamide) and substituents (chlorophenyl vs. methoxyphenyl). These piperazine derivatives exhibit melting points of 177–178°C and moderate synthesis yields (60–72%), suggesting that the propanamide core in the target compound may offer distinct conformational flexibility or solubility.

Piperidine-Based Kinase Inhibitors

tert-Butyl(3S,4R)-3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluoro-3-(methylcarbamoyl)phenyl)piperidine-1-carboxylate (13aa) incorporates a benzodioxole group and aromatic fluorophenyl substituents. Its synthesis via carbodiimide-mediated coupling achieves high yields (85%), contrasting with the alkyne linker in the target compound, which may require different coupling strategies.

Pyrrolidine Derivatives

(2R,3R,4S)-Ethyl 4-(benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (7) shares the 4-methoxyphenyl group but uses a pyrrolidine core.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : Chlorophenyl (21, 22) and bromophenyl (24) substituents in piperazine derivatives reduce carbon content (54.95% for C26H27BrN2O3·2HCl) compared to methoxyphenyl groups, which may enhance electron density and stability in the target compound.
  • Alkyne Linkers : The but-2-yn-1-yl spacer in the target compound introduces rigidity, whereas piperazine/pyrrolidine cores in analogs prioritize conformational flexibility for receptor binding .

Key Research Findings

Benzodioxole Stability : Benzodioxole-containing compounds (e.g., 21–24) exhibit consistent melting points (~177°C), suggesting thermal stability, which may extend to the target compound.

Synthetic Challenges : Diamine intermediates (e.g., 4-(substituted)-5-fluorobenzene-1,2-diamine) are highly unstable, necessitating immediate use in subsequent steps—a consideration for synthesizing the target compound’s propanamide moiety.

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its potential biological activities. This compound features a benzo[d][1,3]dioxole moiety and a but-2-yn-1-yl linker, which contribute to its diverse chemical properties and potential applications in medicinal chemistry.

  • Molecular Formula : C20H19N2O5
  • Molecular Weight : 365.37 g/mol
  • CAS Number : 1448061-19-5

Structural Characteristics

The structure of this compound includes:

  • A benzo[d][1,3]dioxole ring, which enhances biological interactions.
  • A but-2-yn-1-yl linker that provides flexibility.
  • A 4-methoxyphenyl group that may influence its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

Pharmacological Effects

Preliminary research indicates that this compound exhibits several promising biological activities:

  • Antiproliferative Activity : Studies suggest that it may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : The presence of the benzo[d][1,3]dioxole moiety is associated with anti-inflammatory effects.
  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains.

Case Studies and Research Findings

Recent studies have explored the biological activities of compounds structurally similar to this compound. For instance:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityTarget Organism/Cell LineResults
AntiparasiticToxocara canisSignificant reduction in viability at 50 μM after 72 hours
AnticancerVarious cancer cell linesDose-dependent inhibition of cell proliferation
Anti-inflammatoryHuman cell linesReduced cytokine production

Safety and Toxicity Profiles

Research indicates that this compound exhibits lower cytotoxicity compared to traditional chemotherapeutics. Studies show that at higher concentrations (e.g., 500 μM), the compound maintains a significant selectivity index (SI), suggesting a favorable safety profile for further development.

Q & A

Q. What scale-up challenges arise during gram-scale synthesis, and how are they resolved?

  • Answer: Critical considerations include:
  • Exothermic reaction control : Use jacketed reactors with precise temperature monitoring for CuH-catalyzed steps .
  • Purification bottlenecks : Replace flash chromatography with recrystallization (e.g., EtOAc/hexane) for higher throughput .
  • Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and minimize impurities .

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